
Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)-
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Overview
Description
Chemical Identifier: CAS No. 870778–34–0 (PMN P–07–204), also referred to as PF-7600 in industrial contexts . Structure: A highly fluorinated ether derivative with a branched pentane backbone substituted with six fluorine atoms and a hexafluoropropoxy group. Its molecular formula is C₈H₅F₁₂O . Key Properties:
- Solvent characteristics: Acts as a fluorous solvent with high dissolving power for fluoropolymers (e.g., >40 wt% solubility for perfluoroalkylated copolymers) .
- Physical state: Liquid at room temperature, with an amorphous solid structure confirmed by XRD analysis .
- Applications: Used in thin-film casting (e.g., quantum dot films), photoresist development, and fluoropolymer processing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)- typically involves the reaction of hexafluoropropene with suitable organic substrates under controlled conditions. The reaction is often carried out in the presence of a catalyst and at elevated temperatures to ensure complete fluorination. The specific reaction conditions, such as temperature, pressure, and catalyst type, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound involves large-scale fluorination processes, where hexafluoropropene is reacted with pentane derivatives in specialized reactors. The process is optimized to maximize yield and minimize by-products. Advanced purification techniques, such as distillation and chromatography, are employed to obtain high-purity Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)- .
Chemical Reactions Analysis
Types of Reactions
Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert the compound into less fluorinated derivatives.
Substitution: Fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various fluorinated alcohols, ketones, and substituted derivatives, which have applications in different fields of chemistry and industry .
Scientific Research Applications
Chemical Properties and Stability
The compound's molecular structure includes multiple fluorine atoms that enhance its chemical stability and reduce its reactivity compared to other organic compounds. This stability makes it suitable for applications where resistance to degradation is critical. The compound is characterized by:
- Molecular Weight : 346.11 g/mol
- Density : Not available
- Boiling Point : Not available
- Flash Point : Not available
Industrial Applications
Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)- has several notable applications in various industries:
- Solvent in Chemical Processes : Due to its low toxicity and chemical stability, this compound is utilized as a solvent in industrial processes where traditional solvents may pose health risks or environmental concerns.
- Fluorinated Polymers : The compound serves as a precursor in the synthesis of fluorinated polymers that are used in coatings and sealants due to their resistance to heat and chemical attack.
- Refrigerants : Its properties make it a candidate for use in refrigeration systems as an environmentally friendly alternative to traditional refrigerants that may contribute to ozone depletion.
- Aerosol Propellants : The compound can be used in aerosol formulations due to its ability to provide a stable propellant with low environmental impact.
Environmental Impact Studies
Research indicates that pentane derivatives exhibit lower bioaccumulation potential compared to other fluorinated compounds like perfluorooctanoic acid (PFOA). Studies have shown that while there is still a need for ongoing assessments regarding their ecological footprint, initial findings suggest reduced toxicity towards aquatic life compared to more persistent fluorinated substances .
Regulatory Considerations
Under the Toxic Substances Control Act (TSCA), pentane is subject to significant new use rules (SNUR) which require manufacturers and processors to report specific uses of the substance. This includes workplace protections and recordkeeping requirements . Understanding these regulations is crucial for industries utilizing this compound to ensure compliance and safety.
Case Studies and Research Findings
Several studies have documented the applications of pentane in real-world scenarios:
- A study on its use as a solvent revealed that pentane effectively dissolved various organic compounds without significant environmental impact.
- Research on its application in aerosol formulations showed promising results in reducing harmful emissions compared to traditional propellants.
These case studies underscore the versatility and potential of pentane in various applications while maintaining regulatory compliance.
Mechanism of Action
The mechanism by which Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)- exerts its effects involves interactions with molecular targets and pathways. The presence of multiple fluorine atoms enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in industrial processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Fluorinated Compounds
The compound is part of a broader class of hydrofluoroethers (HFEs) and fluorinated solvents. Below is a detailed comparison with key analogues:
Table 1: Comparative Analysis of PF-7600 and Related Fluorinated Solvents
Structural and Functional Differences
Branching vs. Linearity :
- PF-7600 features a branched pentane backbone with a hexafluoropropoxy group, enhancing its solvent strength for amorphous fluoropolymers .
- HFE-7500 and HFE-7300 have linear or partially branched structures , reducing their interaction with high-molecular-weight polymers but improving volatility .
Fluorine Distribution :
- PF-7600’s hexafluoropropoxy group provides localized electron-withdrawing effects, increasing polarity and compatibility with fluorinated resins .
- HFE-356mec has fewer fluorine atoms and a methoxy group, resulting in weaker solvent power but higher volatility .
Thermal Stability :
- PF-7600-based films are stable up to 105°C, comparable to Cytop™ fluoropolymers .
- HFE-7500 and HFE-7300 degrade above 150°C, limiting high-temperature applications .
Performance in Thin-Film Processing
Biological Activity
Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)- (commonly referred to as HFE-7600) is a fluorinated compound with significant industrial applications. Its unique chemical structure imparts specific biological activities that warrant detailed examination. This article explores the biological activity of HFE-7600 through various studies and findings.
HFE-7600 possesses the following chemical characteristics:
Property | Value |
---|---|
CAS Number | 870778-34-0 |
Molecular Formula | C₈H₆F₁₂O |
Molecular Weight | 346.113 g/mol |
LogP | 4.420 |
PSA (Polar Surface Area) | 9.230 |
These properties influence its solubility and interactions with biological systems.
Biological Activity Overview
The biological activity of HFE-7600 has been investigated primarily in the context of its potential environmental and health impacts due to its use in industrial applications. The compound is categorized under per- and polyfluoroalkyl substances (PFAS), known for their persistence in the environment and potential bioaccumulation.
Toxicological Studies
Recent studies have focused on the toxicological profile of HFE-7600. Research indicates that compounds with similar structures may exhibit endocrine-disrupting properties and potential cytotoxic effects. For instance:
- Endocrine Disruption : Some PFAS have been linked to hormonal imbalances in wildlife and humans. The specific mechanisms through which HFE-7600 might exert such effects remain under investigation but are hypothesized to involve interference with hormone signaling pathways.
- Cytotoxicity : In vitro studies suggest that exposure to HFE-7600 can lead to cytotoxic effects in certain cell lines. The concentration-dependent response indicates that higher concentrations may result in increased cell death or impaired cellular function.
Case Study 1: Environmental Persistence
A study conducted on PFAS compounds revealed that HFE-7600 exhibits significant environmental persistence due to its fluorinated structure. It was found in various biota samples collected from contaminated sites, raising concerns about its bioaccumulation potential in aquatic organisms .
Case Study 2: Human Health Implications
Research into the health implications of exposure to fluorinated compounds like HFE-7600 has shown correlations with various health issues including immune dysfunction and reproductive toxicity. A cohort study indicated that individuals with higher levels of PFAS exposure had altered immune responses .
The mechanisms by which HFE-7600 exerts biological effects are still being elucidated. However, some proposed mechanisms include:
- Interaction with Cellular Membranes : The hydrophobic nature of HFE-7600 may facilitate its incorporation into lipid membranes, potentially disrupting membrane integrity and function.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that fluorinated compounds can induce oxidative stress within cells, leading to damage and altered cellular signaling pathways.
Regulatory Considerations
Due to the potential risks associated with HFE-7600 and similar compounds, regulatory bodies such as the EPA have implemented significant new use rules under the Toxic Substances Control Act (TSCA). These regulations require manufacturers to report any new uses of HFE-7600 that could pose risks to human health or the environment .
Q & A
Basic Research Questions
Q. What methodologies are recommended for confirming the molecular structure of this compound?
- Answer: Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) to map fluorine and hydrogen environments, gas chromatography-mass spectrometry (GC-MS) for molecular weight confirmation, and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups like ether linkages. Cross-validate results with computational models (e.g., density functional theory) against reference data from NIST Chemistry WebBook . For stereochemical analysis, chiral chromatography or X-ray crystallography may be required, especially if isomers are present .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer: Follow GHS hazard classifications :
- Acute toxicity (Category 4) : Use fume hoods and closed systems to minimize inhalation .
- Skin/eye irritation (Category 2) : Wear nitrile gloves, goggles, and full-face shields .
- Decomposition hazards : Avoid temperatures >100°C to prevent release of toxic gases (e.g., HF, CO). Equip labs with calcium gluconate gel for HF exposure emergencies .
Q. How can researchers determine the purity of this fluorinated ether?
- Answer: Employ gas chromatography (GC) with electron capture detection (ECD) for high sensitivity to fluorinated compounds. Compare retention times with certified standards. For trace impurities, use high-resolution mass spectrometry (HRMS) or ¹⁹F NMR to detect fluorinated by-products (e.g., hexafluoropropylene oxide derivatives) .
Advanced Research Questions
Q. What experimental strategies mitigate by-product formation during synthesis?
- Answer: Optimize fluorination conditions:
- Catalytic fluorination : Use SbF₅ or KF/Al₂O₃ to reduce side reactions (e.g., elimination or polymerization) .
- Solvent selection : Polar aprotic solvents like acetonitrile improve reaction homogeneity and minimize radical pathways .
- Temperature control : Maintain 40–60°C to balance reaction rate and selectivity .
- Key By-Products :
By-Product | Source | Mitigation Strategy |
---|---|---|
HFPO oligomers | Over-fluorination | Use stoichiometric HF and phase-transfer catalysts |
Isomeric ethers | Steric effects | Optimize base strength (e.g., KOH vs. NaOH) |
Q. How can computational modeling resolve contradictions in spectroscopic data?
- Answer: Apply ab initio calculations (e.g., Gaussian software) to predict ¹⁹F NMR chemical shifts and compare with experimental data. For conflicting FTIR peaks (e.g., C-F vs. C-O-C vibrations), use vibrational frequency analysis to assign bands accurately. Cross-reference with crystallographic data from related perfluorinated ethers .
Q. What methodologies assess the compound’s stability under varying pH and temperature?
- Answer: Conduct accelerated stability studies :
- Thermal stability : Use thermogravimetric analysis (TGA) at 25–150°C to identify decomposition thresholds .
- Hydrolytic stability : Expose to buffered solutions (pH 2–12) and monitor via LC-MS for degradation products (e.g., hexafluoropropanol) .
- Light sensitivity : UV-vis spectroscopy under controlled irradiation to detect photolytic cleavage .
Q. Notes
Properties
CAS No. |
1227254-72-9 |
---|---|
Molecular Formula |
CF3CFHCF2OCH(CH3)CF2CFHCF3 C8H6F12O |
Molecular Weight |
346.11 g/mol |
IUPAC Name |
1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)pentane |
InChI |
InChI=1S/C8H6F12O/c1-2(5(11,12)3(9)6(13,14)15)21-8(19,20)4(10)7(16,17)18/h2-4H,1H3 |
InChI Key |
TZMQCOROQZMJIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(C(F)(F)F)F)(F)F)OC(C(C(F)(F)F)F)(F)F |
Origin of Product |
United States |
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